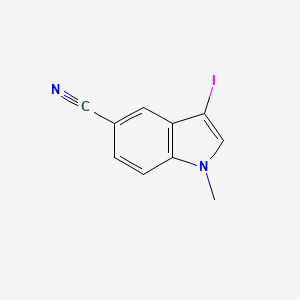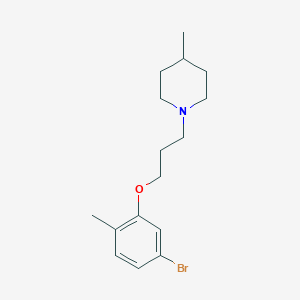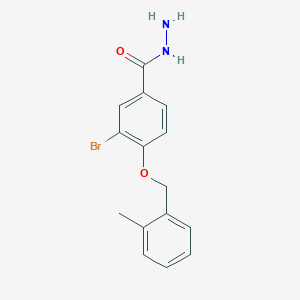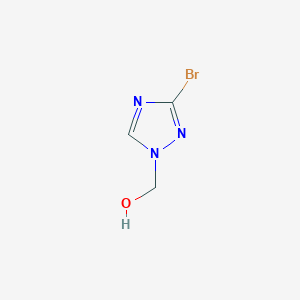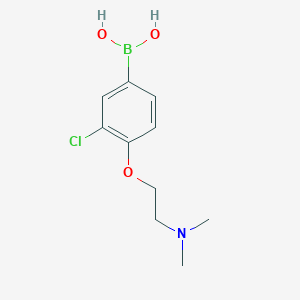
(3-Chlor-4-(2-(Dimethylamino)ethoxy)phenyl)boronsäure
Übersicht
Beschreibung
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BClNO3 and its molecular weight is 243.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Suzuki-Miyaura-(SM)-Kreuzkupplung ist eine zentrale Reaktion in der organischen Chemie, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. (3-Chlor-4-(2-(Dimethylamino)ethoxy)phenyl)boronsäure ist ein Boronsäurederivat, das in der SM-Kupplung als nukleophiles Partnermolekül wirken kann. Diese Reaktion ist bekannt für ihre milden Bedingungen und ihre Toleranz gegenüber verschiedenen funktionellen Gruppen, was sie zu einer idealen Wahl für die Synthese komplexer organischer Moleküle macht .
Synthese von Heteroaromaten
Heteroaromaten sind in der pharmazeutischen Industrie und der Agrochemie von großer Bedeutung. Die Boronsäureeinheit von This compound kann die Einführung einer Phenylgruppe in heteroaromatische Verbindungen erleichtern. Dies ist besonders nützlich bei der Synthese von Arzneimittelmolekülen und anderen biologisch aktiven Verbindungen .
Protodeboronierungsstudien
Protodeboronierung bezieht sich auf die Entfernung der Borgruppe aus Boronsäureestern. Obwohl dies nicht direkt mit This compound zusammenhängt, sind Studien zur Protodeboronierung unerlässlich, um die Stabilität und Reaktivität von Boronsäurederivaten in verschiedenen chemischen Umgebungen zu verstehen. Dieses Wissen ist entscheidend für die Entwicklung neuer Syntheseverfahren mit Boronsäuren .
Entwicklung neuer Boranreagenzien
Die Forschung an Boronsäuren führt oft zur Entwicklung neuer Boranreagenzien. Diese Reagenzien können für verschiedene organische Umwandlungen eingesetzt werden, wie z. B. Hydroborierungsreaktionen. Die einzigartige Struktur von This compound könnte die Entwicklung neuer Boranreagenzien mit spezifischer Reaktivität und Selektivität inspirieren .
Sensoranwendungen
Boronsäuren wurden hinsichtlich ihres Potenzials für Sensoranwendungen untersucht, insbesondere für den Nachweis von cis-Diolen. Obwohl spezifische Studien zu This compound als Sensormolekül nicht im Detail beschrieben sind, deuten die allgemeinen Eigenschaften von Boronsäuren auf mögliche Anwendungen bei der Entwicklung selektiver Sensoren für biologische und chemische Analyten hin .
Homologierungs- und Kreuzkupplungsstrategien
Boronsäuren sind wertvoll in Homologierungsstrategien, bei denen sie zur Verlängerung von Kohlenstoffketten eingesetzt werden. Darüber hinaus spielen sie eine Rolle bei konjunktiven Kreuzkupplungsreaktionen, bei denen zwei verschiedene organische Fragmente kombiniert werden. Die This compound könnte in solchen Reaktionen verwendet werden, um eine Phenylgruppe mit den daran gebundenen funktionellen Gruppen einzuführen, was einen Weg zu verschiedenen organischen Synthesen eröffnet .
Wirkmechanismus
Target of Action
The primary target of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s success in suzuki–miyaura coupling reactions suggests it is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular effect of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can be influenced by various environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups, contributing to the compound’s wide applicability .
Biochemische Analyse
Biochemical Properties
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a boron reagent, which is essential for the transmetalation step in the coupling reaction. This interaction is crucial for the synthesis of complex organic molecules, making (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid a valuable tool in organic chemistry .
Cellular Effects
The effects of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can affect the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are primarily mediated by the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules . This interaction is critical for the inhibition of certain enzymes, such as proteases, which rely on nucleophilic residues for their catalytic activity . Additionally, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of target enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell . Additionally, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can interact with cofactors such as adenosine triphosphate, influencing energy metabolism and cellular bioenergetics .
Transport and Distribution
The transport and distribution of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells . Once inside the cell, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .
Eigenschaften
IUPAC Name |
[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUXBZKTHGGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)
![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
